Product packaging for Firibastat, (+/-)-(Cat. No.:CAS No. 721392-96-7)

Firibastat, (+/-)-

Cat. No.: B1244659
CAS No.: 721392-96-7
M. Wt: 368.5 g/mol
InChI Key: HJPXZXVKLGEMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Neurological and Cardiovascular Research Paradigms

The renin-angiotensin system (RAS) is a well-established hormonal cascade that regulates blood pressure and fluid balance. While traditional therapies have focused on the peripheral RAS, there is a growing understanding of the independent and significant role of the brain's own renin-angiotensin system. nih.gov In the brain, angiotensin II is converted to angiotensin III, which is now understood to be a primary effector peptide responsible for increasing blood pressure. nih.govpnas.org This occurs through several mechanisms, including stimulating the release of vasopressin, activating the sympathetic nervous system, and inhibiting the baroreflex. mdpi.comnih.gov

Firibastat's development is situated at the intersection of neurological and cardiovascular research, targeting the central nervous system to achieve a cardiovascular outcome. edisongroup.com By inhibiting brain APA, firibastat (B1678617) blocks the formation of angiotensin III, thereby offering a unique approach to managing hypertension, particularly in patient populations where traditional RAS inhibitors may be less effective. ahajournals.orgresearchgate.net Research has shown its potential in difficult-to-treat and resistant hypertension. mdpi.comresearchgate.net

Historical Trajectory of Research and Development of Brain Aminopeptidase (B13392206) Inhibitors

The journey to develop brain-penetrating aminopeptidase inhibitors has been a long and complex one. Early research focused on understanding the roles of different aminopeptidases in the brain and their involvement in various physiological processes. frontiersin.org The discovery that angiotensin III, rather than angiotensin II, is a key player in the brain's regulation of blood pressure was a pivotal moment. pnas.org

Initial efforts to inhibit brain APA were challenged by the difficulty of getting compounds to cross the blood-brain barrier. mdpi.comresearchgate.net Early research utilized direct intracerebroventricular injections of APA inhibitors to demonstrate their blood pressure-lowering effects in animal models. pnas.org A significant breakthrough came with the development of β-amino thiols as potent inhibitors of aminopeptidases. frontiersin.org This led to the creation of EC33, a powerful and specific inhibitor of APA. pnas.orgresearchgate.net However, EC33 itself could not effectively cross the blood-brain barrier when administered orally. mdpi.com This limitation spurred the development of a prodrug strategy, ultimately leading to the creation of firibastat. mdpi.comresearchgate.net

Firibastat as a First-in-Class Research Compound

Firibastat is recognized as a first-in-class brain aminopeptidase A inhibitor. ijsart.compimr.org.inmedchemexpress.com This designation signifies its novel mechanism of action, distinguishing it from all existing classes of antihypertensive agents. edisongroup.comyeedo.com.cn Unlike conventional treatments that target the peripheral renin-angiotensin-aldosterone system, firibastat is designed to act centrally, directly addressing the hyperactivity of the brain RAS. edisongroup.comyeedo.com.cn

The novelty of firibastat lies in its ability to selectively inhibit the production of angiotensin III in the brain, a peptide that exerts a stimulatory effect on blood pressure. ijsart.cominserm.fr This targeted approach has shown promise in preclinical and clinical studies, demonstrating a reduction in blood pressure in hypertensive animal models and human subjects. ncats.ionih.gov Its development, spearheaded by Quantum Genomics, marks a significant step forward in cardiovascular medicine, offering a potential new therapeutic avenue for patients with hypertension. ijsart.comedisongroup.com

Nomenclature and Structural Basis as a Prodrug System

The development of firibastat hinged on overcoming the challenge of delivering its active component across the blood-brain barrier. This was achieved through an innovative prodrug design.

Firibastat as the Prodrug

Firibastat, with the chemical name [(3S,3'S)-4,4'-Disulfanediylbis (3-aminobutane-1-sulfonic acid)], is the prodrug form of the active inhibitor. pimr.org.in It was previously identified by the codes RB150 and QGC001. ahajournals.orgresearchgate.net Structurally, firibastat is composed of two molecules of the active metabolite, EC33, linked by a disulfide bond. pimr.org.inmdpi.com This dimerization masks the thiol group, which is crucial for its inhibitory activity but hinders its ability to cross biological membranes, including the blood-brain barrier. mdpi.com This design allows for oral administration and subsequent absorption. ncats.io

EC33 as the Active Metabolite

Once firibastat crosses the blood-brain barrier, the disulfide bond is cleaved by reductases present in the brain. pimr.org.inmdpi.comnih.gov This cleavage releases two molecules of the active metabolite, EC33, which has the chemical name (S)-3-amino-4-mercaptobutyl sulfonic acid. pimr.org.innih.gov EC33 is a potent and specific inhibitor of aminopeptidase A. pnas.orgresearchgate.net Its released thiol group is then free to interact with the zinc atom at the active site of the APA enzyme, inhibiting its catalytic activity and preventing the conversion of angiotensin II to angiotensin III. pimr.org.inmdpi.com

Table 1: Compound Nomenclature and Key Properties

Compound Name Synonyms Chemical Name Molecular Formula Molecular Weight ( g/mol ) Role
FiribastatQGC001, RB150 ahajournals.orgresearchgate.net[(3S,3'S)-4,4'-Disulfanediylbis (3-aminobutane-1-sulfonic acid)] pimr.org.inC₈H₂₀N₂O₆S₄ pimr.org.in368.5 pimr.org.inProdrug
EC33-(S)-3-amino-4-mercaptobutyl sulfonic acid pimr.org.innih.govC₄H₁₁NO₃S₂-Active Metabolite

Table 2: Research Findings on Firibastat's Mechanism

Research Area Key Finding Supporting Evidence
Target Enzyme Aminopeptidase A (APA) ijsart.compimr.org.inA membrane-bound zinc metalloprotease that converts angiotensin II to angiotensin III in the brain. pnas.orgpimr.org.in
Mechanism of Action Inhibition of brain APA activity. pimr.org.inmedchemexpress.comPrevents the formation of angiotensin III, a key effector peptide in the brain's control of blood pressure. ijsart.comyeedo.com.cn
Effect on Blood Pressure Reduces blood pressure in hypertensive models. medchemexpress.comActs as an antihypertensive agent, not a hypotensive one, by normalizing brain APA activity. ahajournals.orgnih.gov
Central vs. Peripheral Action Acts centrally on the brain renin-angiotensin system. edisongroup.comyeedo.com.cnDoes not significantly affect the systemic renin-angiotensin-aldosterone system. yeedo.com.cnncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2O6S4 B1244659 Firibastat, (+/-)- CAS No. 721392-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-[(2-amino-4-sulfobutyl)disulfanyl]butane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXZXVKLGEMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O6S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721392-96-7
Record name Firibastat, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721392967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FIRIBASTAT, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD5EII1F9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

Brain Renin-Angiotensin System (RAS) Homeostasis and Dysregulation

The brain possesses its own local renin-angiotensin system (RAS), independent of the peripheral system, which plays a critical role in cardiovascular regulation. nih.govahajournals.org This system includes all the necessary components, such as angiotensinogen (B3276523), enzymes, angiotensin peptides, and their receptors. ijsart.comnih.gov In a state of homeostasis, the brain RAS contributes to the normal regulation of blood pressure and fluid balance. However, hyperactivity of the brain RAS is implicated in the development and maintenance of hypertension in various experimental models. ahajournals.orgresearchgate.netnih.gov This dysregulation leads to an overproduction of key effector peptides within the brain, contributing to elevated blood pressure. ahajournals.orgfrontiersin.org

Angiotensin II (Ang II) is a primary vasoactive peptide in the RAS. spandidos-publications.com Within the central nervous system, Ang II contributes to the elevation of blood pressure through several mechanisms. ahajournals.org It acts on specific brain regions, such as the subfornical organ and the rostral ventrolateral medulla, which are crucial for sympathetic nervous system regulation. spandidos-publications.com The central actions of Ang II lead to increased sympathetic outflow, stimulation of vasopressin release from the pituitary gland, and a blunting of the baroreflex, which is a key mechanism for short-term blood pressure control. ahajournals.orgnih.govclevelandclinic.org These combined effects result in increased vascular resistance and fluid retention, ultimately driving up blood pressure. clevelandclinic.org

While Ang II is a well-known pressor agent, a significant body of evidence points to its metabolite, Angiotensin III (Ang III), as a principal effector peptide of the brain RAS in the pathophysiology of hypertension. nih.govresearchgate.netebi.ac.uk In hypertensive states, brain Ang III exerts a tonic, stimulatory control over blood pressure. nih.govnih.gov Both Ang II and Ang III have similar affinity for angiotensin type 1 (AT1) and type 2 (AT2) receptors and produce similar pressor effects when administered directly into the brain. nih.govebi.ac.uk However, because Ang II is rapidly converted to Ang III in the brain, it is now understood that many of the central effects previously attributed solely to Ang II are, in fact, mediated by Ang III. nih.govnih.gov The hyperactivity of the brain RAS in hypertension leads to an excess of Ang III, which perpetuates the cycle of increased sympathetic activity and vasopressin release, thus maintaining an elevated blood pressure. researchgate.net

Aminopeptidase (B13392206) A (APA) Enzymatic Activity and Regulation

Aminopeptidase A (APA), also known as glutamyl aminopeptidase, is a key enzyme within the brain RAS cascade. nih.gov It is a membrane-bound zinc metalloprotease responsible for the metabolic conversion of Ang II to Ang III. nih.govahajournals.orgresearchgate.net

Brain APA is a homodimeric type II membrane-bound glycoprotein (B1211001) with a molecular weight of approximately 160 kDa. pimr.org.inplos.org As a zinc metalloprotease, its catalytic activity is dependent on a zinc ion within its active site. umn.edu A distinguishing characteristic of APA is its regulation by calcium ions; the presence of Ca2+ enhances its enzymatic activity and specificity for its substrates. plos.orgumn.edu Histochemical studies have shown that aminopeptidases are localized in specific neuronal populations throughout the brain, including areas critical for cardiovascular control like the hypothalamus and brainstem nuclei. jneurosci.orgjneurosci.org This specific localization places the enzyme in close proximity to angiotensin receptors and the neuronal circuits that regulate blood pressure.

Table 1: Key Characteristics of Brain Aminopeptidase A (APA)
CharacteristicDescriptionReference
Enzyme ClassMembrane-bound Zinc Metalloprotease (EC 3.4.11.7) nih.govahajournals.org
StructureHomodimeric type II glycoprotein pimr.org.inplos.org
CofactorZinc (Zn2+) umn.edu
RegulatorCalcium (Ca2+), which enhances activity and specificity plos.orgumn.edu
LocalizationFound on neuronal membranes in specific brain regions involved in cardiovascular regulation jneurosci.orgjneurosci.org

The primary function of APA in the context of the brain RAS is the conversion of Angiotensin II to Angiotensin III. nih.govencyclopedia.pub This is achieved through the specific enzymatic cleavage of the N-terminal aspartyl residue from the Ang II peptide. nih.gov The substrate specificity of APA is a critical feature of its biological role. The enzyme preferentially hydrolyzes peptides with N-terminal acidic amino acids, such as aspartate or glutamate (B1630785). pimr.org.inplos.org This specificity is conferred by the structure of the enzyme's S1 subsite, which contains an arginine residue (Arg-878 in mouse APA) and a calcium-binding site that together create a favorable environment for binding acidic residues. plos.orgumn.edu This precise action ensures the efficient generation of Ang III, the key effector peptide in the central control of blood pressure.

Mechanisms of Brain APA Inhibition by EC33

Firibastat (B1678617) is an orally active prodrug of EC33, the active molecule that directly inhibits APA. nih.govahajournals.org The development of a prodrug was necessary because EC33 itself does not efficiently cross the blood-brain barrier. portlandpress.com Firibastat (formerly known as RB150) is a dimer of two EC33 molecules linked by a disulfide bridge. nih.govahajournals.org This modification allows it to be absorbed and cross into the brain. nih.gov Once in the brain, the disulfide bond is cleaved by brain reductases, releasing two active molecules of EC33. ahajournals.orgportlandpress.comahajournals.org

EC33 is a potent, selective, and specific inhibitor of Aminopeptidase A. ahajournals.orgnih.gov It acts as a competitive inhibitor, binding to the active site of the APA enzyme. The mechanism of inhibition involves the interaction of the thiol group of EC33 with the zinc atom essential for the enzyme's catalytic activity. ahajournals.org Furthermore, the sulfonate group of EC33 interacts with an arginine residue within the S1 subsite of APA, contributing to its high affinity and specificity. plos.org By blocking the active site, EC33 prevents APA from binding and converting Ang II to Ang III. ahajournals.orgmedchemexpress.com This inhibition of brain Ang III formation is the core mechanism of action, leading to a reduction in the tonic stimulatory control over blood pressure. nih.govahajournals.org The ultimate antihypertensive effect is achieved through a multi-faceted downstream cascade, including a decrease in vasopressin release, a reduction in sympathetic nervous system tone, and an improvement of the baroreflex function. nih.govahajournals.orgheart.org

Table 2: Mechanism of APA Inhibition by EC33
StepDescriptionReference
1. Prodrug AdministrationFiribastat, a prodrug of EC33, is administered orally. nih.govmedchemexpress.com
2. BBB CrossingFiribastat crosses the blood-brain barrier (BBB). nih.govahajournals.org
3. ActivationIn the brain, reductases cleave the disulfide bridge of Firibastat, releasing two active EC33 molecules. ahajournals.orgportlandpress.com
4. Enzyme InhibitionEC33 competitively inhibits Aminopeptidase A (APA) by binding to its active site. nih.govahajournals.org
5. Biochemical EffectInhibition of APA blocks the conversion of Angiotensin II to Angiotensin III in the brain. ahajournals.orgmedchemexpress.com
6. Physiological OutcomeReduced brain Angiotensin III levels lead to decreased sympathetic tone, reduced vasopressin release, and improved baroreflex, resulting in lower blood pressure. nih.govahajournals.org

Binding Interactions and Enzyme Kinetics

The active metabolite of Firibastat, EC33, is a selective and specific inhibitor of Aminopeptidase A. ahajournals.org Research into the binding of EC33 to APA reveals that it acts as a competitive inhibitor. frontiersin.org

Enzyme-Inhibitor Binding:

Target Site: EC33 interacts specifically with the active site of the APA enzyme. Molecular modeling has shown that inhibitors of APA, like EC33, interact with key residues within the enzyme's active site. portlandpress.comnih.gov The molecule is known to target the S1 subsite of the APA active site. portlandpress.comresearchgate.net

Key Interactions: The N-terminal amine group of APA inhibitors has been shown to interact with two crucial glutamate residues within the APA structure: Glu352, located in the conserved GAMEN motif, and Glu215, which is vital for the enzyme's exopeptidase specificity. nih.gov The sulfhydryl group of EC33, which is a zinc-binding group, also plays a role in its interaction with the monozinc metalloprotease. ahajournals.orgportlandpress.com

Enzyme Kinetics:

The inhibitory potency of EC33 has been quantified, demonstrating its effectiveness in blocking APA activity.

InhibitorTarget EnzymeInhibition Constant (Ki)Inhibition TypeSource
EC33Aminopeptidase A (APA)290 nmol/L (or 3 x 10-7 M)Competitive portlandpress.comresearchgate.net

Studies comparing the kinetics of APA with its substrates, Angiotensin II and Angiotensin-(1-7), show that the enzyme has similar binding affinities for both. researchgate.net This underscores the enzyme's role in processing key angiotensin peptides. By competitively inhibiting this action, EC33 effectively reduces the production rate of Angiotensin III from Angiotensin II. nih.gov

Stereochemical Considerations in Enzyme-Inhibitor Interaction

The stereochemistry of Firibastat's active metabolite, EC33, is critical for its inhibitory function. The specific chemical name for EC33 is (3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid. researchgate.netpimr.org.in The "(3S)" designation refers to the specific three-dimensional arrangement of the atoms around the chiral center of the molecule.

This precise stereoisomeric configuration is essential for the molecule to fit correctly into the highly specific active site of the Aminopeptidase A enzyme. The spatial orientation of the amino and sulfanyl (B85325) groups dictated by the (S)-configuration allows for optimal interaction with the amino acid residues and the zinc ion within the APA active site. portlandpress.comnih.gov This lock-and-key fit is fundamental to its ability to competitively inhibit the enzyme and block the conversion of Angiotensin II to Angiotensin III. While Firibastat is referred to as "(+/-)-", indicating a racemic mixture of the prodrug, it is the release of the specific (3S) stereoisomer of EC33 in the brain that is responsible for the pharmacological activity.

Downstream Signaling Pathways Modulated by APA Inhibition

The inhibition of Aminopeptidase A by Firibastat and the subsequent reduction in brain Angiotensin III levels trigger a cascade of downstream effects that collectively contribute to the lowering of blood pressure. nih.gov Angiotensin III normally exerts a stimulatory control over blood pressure through at least three distinct central mechanisms. mdpi.com Firibastat's therapeutic effect stems from its ability to counteract these three pathways. ahajournals.orgahajournals.org

Modulation of Arginine-Vasopressin (AVP) Release

One of the key functions of brain Angiotensin III is to stimulate the release of Arginine-Vasopressin (AVP), a hormone that increases blood pressure by promoting water retention in the kidneys and constricting blood vessels. mdpi.compatsnap.comnih.gov AVP is synthesized in the hypothalamus and released from the posterior pituitary gland into the bloodstream. frontiersin.org

By blocking the formation of Angiotensin III, Firibastat leads to a decrease in AVP release. ahajournals.orgresearchgate.net This reduction in circulating AVP promotes diuresis (increased urine production), which helps to reduce extracellular fluid volume and consequently lowers blood pressure. ahajournals.org Studies in hypertensive deoxycorticosterone acetate (B1210297) (DOCA)-salt rats, a model known for high AVP levels, have demonstrated that treatment with Firibastat significantly reduces plasma AVP levels. nih.gov This effect was particularly pronounced when Firibastat was used in combination with other antihypertensives, leading to a 62% reduction in AVP levels compared to bitherapy. nih.gov

Central Sympathetic Nervous System Activity Attenuation

Hyperactivity of the sympathetic nervous system (SNS) is a major contributor to the development and maintenance of hypertension. researchgate.netmdpi.com Brain Angiotensin III plays a significant role in driving this sympathetic overactivity. mdpi.comnih.gov It acts on central brain regions, such as the paraventricular nucleus and rostral ventrolateral medulla, to increase sympathetic outflow to the periphery. mdpi.com

Firibastat's inhibition of Ang-III formation directly counters this effect, leading to an attenuation of central sympathetic nervous system activity. ahajournals.orgahajournals.org This reduction in sympathetic tone results in decreased vascular resistance (vasodilation) and a lowering of blood pressure. ahajournals.orgresearchgate.net The ability of Firibastat to suppress sympathetic hyperactivity is a key component of its antihypertensive action, particularly in forms of hypertension characterized by an overactive SNS. researchgate.netnih.gov

Baroreflex Sensitivity Augmentation

The arterial baroreflex is a crucial negative feedback mechanism for the short-term regulation of blood pressure. Baroreceptors in the carotid sinus and aortic arch detect changes in blood pressure and send signals to the brainstem, specifically the nucleus tractus solitarius, to trigger compensatory changes in heart rate and vascular tone. pimr.org.inresearchgate.net In hypertensive states, the sensitivity of this reflex is often impaired, contributing to sustained high blood pressure. mdpi.com

Preclinical Pharmacological and Physiological Studies

Pharmacokinetics and Brain Permeation in Animal Models

Preclinical studies have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of firibastat (B1678617), particularly its ability to reach its central target after oral administration.

Firibastat was specifically engineered as a prodrug to overcome the inability of its active moiety, EC33, to cross the blood-brain barrier when administered systemically. mdpi.com The structure of firibastat consists of two EC33 molecules joined by a disulfide bridge, a modification that facilitates its passage across biological membranes. nih.gov Following oral administration in animal models, firibastat is absorbed and successfully crosses the intestinal, hepatic, and, most importantly, the blood-brain barriers to enter the brain. nih.govimrpress.com

The oral bioavailability of firibastat shows significant variability between species. Studies have reported a low bioavailability of less than 1% in rats, while in dogs, it is considerably higher at approximately 30%. pimr.org.inisrctn.com This difference highlights inter-species variations in absorption or first-pass metabolism. Despite the low systemic bioavailability in rats, the compound effectively reaches the central nervous system to produce its pharmacological effects. isrctn.comresearchgate.net Some evidence suggests that firibastat may utilize the large neutral amino acid transporter 1 (LAT1) to cross the BBB. pimr.org.in

Animal ModelParameterValueSource
RatOral Bioavailability<1% pimr.org.inisrctn.com
DogOral Bioavailability~30% pimr.org.inisrctn.com
Rat & DogTime to Peak Plasma Concentration (Tmax)1 - 2 hours isrctn.com

The activation of firibastat is a critical step that occurs within the target organ, the brain. Once firibastat has permeated the BBB, its disulfide bridge is rapidly cleaved by cerebral reductases. nih.govimrpress.comisrctn.com This enzymatic action releases two active molecules of EC33. researchgate.netmdpi.comisrctn.com The active EC33 molecules then inhibit brain aminopeptidase (B13392206) A, preventing the conversion of angiotensin II into angiotensin III, a key peptide in the brain RAS responsible for elevating blood pressure in hypertensive states. researchgate.netd-nb.infonih.gov This central mechanism of action is distinct from peripheral RAS inhibitors. imrpress.com

Pharmacokinetic studies in animal models indicate that firibastat and its active metabolite EC33 have a short plasma half-life of less than 2 hours in both rats and dogs. isrctn.com Excretion studies in rats following a single oral dose show that the compound is predominantly eliminated via the fecal route, with elimination being rapid and nearly complete (over 99%) within 48 hours. isrctn.com Renal clearance of both firibastat and EC33 is minimal, accounting for less than 2% of the administered dose, suggesting that the kidneys play a minor role in its elimination. pimr.org.innih.gov In vitro assays have shown that firibastat does not significantly inhibit major human recombinant cytochrome P450 enzymes, indicating a low potential for drug-drug interactions mediated by these pathways. nih.gov

Efficacy in Animal Models of Hypertension

The antihypertensive effects of firibastat have been demonstrated in various well-established animal models of hypertension. Notably, firibastat is effective in models representing different underlying pathologies of hypertension.

In the Spontaneously Hypertensive Rat (SHR), a genetic model of essential hypertension, oral administration of firibastat leads to a dose-dependent reduction in blood pressure. imrpress.comresearchgate.net Studies have shown that the blood pressure-lowering effect commences approximately 2 hours after administration, reaches its maximum between 5 and 9 hours, and persists for up to 15 hours. nih.govimrpress.com The effective dose 50 (ED₅₀) has been reported to be around 30 mg/kg in this model. researchgate.net The maximal reduction in mean arterial pressure has been recorded at up to 49±10 mmHg. pimr.org.in This effect is achieved through the inhibition of brain APA activity without altering the systemic RAS. imrpress.comresearchgate.net

Animal ModelFindingValueSource
SHRED₅₀~30 mg/kg researchgate.net
SHRTime to Onset~2 hours imrpress.com
SHRTime to Peak Effect5 - 9 hours nih.govimrpress.com
SHRMaximal MABP ReductionUp to 49 ± 10 mmHg pimr.org.in

The DOCA-salt rat is an experimental model characterized by salt-sensitive, low-renin hypertension, which is often resistant to conventional systemic RAS blockers. researchgate.net Firibastat has demonstrated significant efficacy in this challenging model. nih.govsemanticscholar.org A single oral administration has been shown to produce a significant mean arterial blood pressure reduction of -35.4 ± 5.2 mmHg. nih.govsemanticscholar.orgresearchgate.net Furthermore, chronic administration over 24 days resulted in a sustained and significant decrease in systolic blood pressure, with no evidence of tolerance developing over the treatment period. nih.govsemanticscholar.org These findings underscore firibastat's potential in treating forms of hypertension that are not primarily driven by high levels of systemic renin. semanticscholar.org

Animal ModelFindingValueSource
DOCA-Salt RatAcute MABP Reduction-35.4 ± 5.2 mmHg nih.govsemanticscholar.orgresearchgate.net
DOCA-Salt RatChronic EffectSustained SBP reduction over 24 days nih.govsemanticscholar.org
DOCA-Salt RatToleranceNo tolerance observed with chronic treatment nih.govsemanticscholar.org

Comparative Studies with Systemic Renin-Angiotensin System Blockers in Animal Models

Preclinical research has positioned firibastat as a compound with a distinct mechanism of action compared to conventional systemic renin-angiotensin system (RAS) blockers. In animal models of hypertension, such as spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, firibastat has demonstrated its blood pressure-lowering efficacy. pimr.org.inimrpress.com

Notably, in a study with SHRs, the co-administration of oral firibastat with the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234) resulted in an enhanced blood pressure-lowering effect, suggesting a synergistic action when both the central and systemic RAS are targeted. imrpress.com However, this synergy was not observed in DOCA-salt rats, where the combination of firibastat and enalapril produced only a minimal reduction in blood pressure. imrpress.com This suggests that the interplay between central aminopeptidase A (APA) inhibition and systemic ACE blockade may be model-dependent.

In a post-myocardial infarction (MI) rat model, oral firibastat was found to be as effective as the angiotensin II receptor blocker (ARB) losartan (B1675146) in preventing cardiac dysfunction. nih.gov However, unlike losartan, firibastat did not lead to hypotension or an increase in plasma creatinine, indicating a potentially different impact on systemic hemodynamics and renal function. nih.gov While losartan was more effective at inhibiting cardiac fibrosis, firibastat showed an improvement in the maximum rate of pressure rise in the left ventricle (dP/dtmax), a measure of cardiac contractility, which was not observed with losartan. nih.gov

Cardioprotective and Antifibrotic Research in Preclinical Models

The potential of firibastat to protect the heart and reduce fibrosis has been a key area of preclinical investigation.

Investigation in Models of Chronic Heart Failure

In animal models of heart failure, firibastat has shown promise in mitigating cardiac dysfunction. researchgate.net Chronic treatment with firibastat in rats following myocardial infarction has been shown to inhibit sympathetic hyperactivity, a key contributor to the progression of heart failure. nih.gov Studies in mice have also demonstrated that oral administration of firibastat can attenuate the development of cardiac dysfunction and heart failure post-MI. researchgate.netnih.gov Furthermore, research suggests that firibastat treatment is as effective as enalapril in preventing fibrosis and improving cardiac dysfunction in models of chronic heart failure. pimr.org.in The compound has been shown to normalize brain APA hyperactivity and attenuate the cardiac hypertrophy and fibrosis observed after a myocardial infarction. quantum-genomics.com

Effects on Cardiac Remodeling Post-Myocardial Infarction in Animal Studies

Cardiac remodeling, the process of changes in ventricular size, shape, and function after injury, is a major determinant of outcomes after a myocardial infarction. scholarsresearchlibrary.comnih.gov Preclinical studies have explored firibastat's role in this process.

In a mouse model of MI, chronic oral administration of firibastat for four to eight weeks post-MI was shown to be at least as effective as enalapril in preventing symptomatic heart failure. quantum-genomics.com Firibastat treatment normalized brain APA hyperactivity, which in turn helped to normalize brain RAS and sympathetic activities. researchgate.net This was associated with a reduction in cardiac fibrosis and hypertrophy, ultimately preventing cardiac dysfunction. researchgate.net Specifically, the mRNA levels of markers for fibrosis, such as connective tissue growth factor (Ctgf) and collagen types I and III, were significantly lower in the peri-infarct area of mice treated with firibastat. researchgate.net

Effects of Firibastat on Cardiac Remodeling Post-MI in Mice
ParameterEffect of Firibastat TreatmentReference
Brain APA HyperactivityNormalized researchgate.netresearchgate.net
Cardiac HypertrophyAttenuated quantum-genomics.comresearchgate.net
Cardiac FibrosisAttenuated quantum-genomics.comresearchgate.net
mRNA Levels of Fibrosis Markers (Ctgf, Collagen I & III)Significantly Lower researchgate.net
Cardiac DysfunctionPrevented researchgate.net

Renal Physiology and Electrolyte Homeostasis in Preclinical Settings

The kidney plays a crucial role in regulating blood pressure and maintaining electrolyte balance. consensus.appmhmedical.com Preclinical studies have examined the effects of firibastat on these renal functions.

Effects on Diuresis and Natriuresis

Studies in DOCA-salt hypertensive rats have shown that firibastat can increase both diuresis (urine production) and natriuresis (sodium excretion). nih.govahajournals.org This effect is thought to contribute to its blood pressure-lowering action by reducing blood volume. imrpress.comresearchgate.net The mechanism is believed to involve a reduction in plasma arginine-vasopressin levels. imrpress.com

Advanced Synthetic Methodologies and Analog Development

Chemical Synthesis Pathways for Firibastat (B1678617) and EC33

The development of Firibastat, a first-in-class brain aminopeptidase (B13392206) A (APA) inhibitor, and its active metabolite EC33, has necessitated sophisticated synthetic strategies. These strategies are designed not only to produce the target molecules efficiently but also to allow for the generation of analogs for further study.

Enantioselective Synthesis Strategies for (+/-)-Firibastat

Firibastat is a prodrug composed of two molecules of the active inhibitor, EC33 ((S)-3-amino-4-mercapto-butyl sulfonic acid), linked by a disulfide bridge. nih.govnih.govlvhn.org The synthesis of Firibastat, also known as RB150, has been a subject of significant research to ensure high purity and suitability for industrial production. researchgate.netgoogle.com

One patented method for preparing (3S,3S') 4,4'-disulfanediylbis(3-aminobutane-1-sulfonic acid), or Firibastat, involves a five-step process starting from (S)-ethyl 2-(benzyloxycarbonylamino)-4-(neopentyloxysulfonyl)butanoate. google.com This method is optimized for industrial application, with specific attention to reaction conditions to avoid high enthalpy reactions and ensure the thermal stability of the isolated products. google.com The presence of a Cbz (benzyloxycarbonyl) amine protective group on an intermediate is noted to be advantageous for analysis, particularly via HPLC. google.com

The synthesis of radiolabeled versions of Firibastat and its analogs has also been crucial for studying their bioavailability. Tritiated disulfide prodrugs, such as RB150 and its 2,2-dimethylpropyl ester (RB 151), have been synthesized with high purity and specific activity. researchgate.net The active radiolabeled inhibitor, EC33, can then be obtained by the reduction of the disulfide bond of RB150. researchgate.net

Prodrug Derivatization Approaches

The primary challenge in developing APA inhibitors for central nervous system applications is their inability to cross the blood-brain barrier (BBB). nih.govimrpress.com EC33, the active inhibitor of APA, is a thiol-containing molecule that does not readily penetrate the BBB when administered systemically. nih.govportlandpress.com To overcome this, the prodrug strategy was employed, leading to the creation of Firibastat (RB150). nih.govnih.govahajournals.org

Firibastat is a dimer of EC33, where the two molecules are linked by a disulfide bridge. nih.govlvhn.orgresearchgate.net This modification masks the thiol group, a key feature for APA inhibition, rendering the prodrug inactive. nih.gov However, this dimerization allows the orally administered Firibastat to cross the gastrointestinal and blood-brain barriers. imrpress.comresearchgate.netahajournals.org Once in the brain, the disulfide bridge is cleaved by reductases, releasing two active molecules of EC33. nih.govlvhn.orgimrpress.comresearchgate.netahajournals.org This approach has been successfully applied to other thiol inhibitors of zinc metallopeptidases to enhance their central bioavailability. nih.govresearchgate.net

Following the development of Firibastat, a more potent and selective APA inhibitor, NI929, was created. ahajournals.org To improve its brain penetration, a similar prodrug approach was used, resulting in NI956 (also known as QGC006). nih.govahajournals.org NI956 is a dimer of NI929 linked by a disulfide bridge, demonstrating the continued utility of this derivatization strategy. ahajournals.org

Structure-Activity Relationship (SAR) Studies of Aminopeptidase A Inhibitors

The design of potent and selective APA inhibitors is guided by detailed structure-activity relationship (SAR) studies. These studies aim to identify the key molecular features required for binding to the enzyme's active site and to optimize properties such as specificity, potency, and BBB permeability.

Identification of Key Pharmacophoric Elements for APA Inhibition

The development of APA inhibitors has evolved from initial studies with less specific inhibitors like amastatin (B1665947) and bestatin (B1682670). nih.gov The design of more specific inhibitors like EC33 was a significant step forward. nih.gov SAR studies have highlighted the importance of a zinc-binding group, typically a thiol, which interacts with the zinc ion in the active site of APA. nih.govresearchgate.net

For instance, the replacement of the hydroxyl group in bestatin with a sulfhydryl group was expected to enhance inhibition due to a stronger interaction with the enzymatic zinc. nih.gov However, the resulting "thiobestatin" showed similar inhibitory effectiveness, suggesting a more complex binding interaction. nih.gov The development of peptidyl diamino thiol inhibitors has yielded compounds with nanomolar inhibitory potency, allowing for speculation on the binding modes of these inhibitors to aminopeptidases. nih.gov

The concept of minimal pharmacophoric elements, which are the essential structural features required for biological activity, is central to the design of novel inhibitors. nih.gov This approach involves identifying key interaction points within the enzyme's active site and designing molecules that present the corresponding functional groups in the correct spatial orientation. nih.govuit.no For APA inhibitors, these elements include a group that can interact with the catalytic zinc ion and moieties that can fit into the S1 and potentially S1' subsites of the enzyme. ahajournals.org

Design and Synthesis of Analogues for Enhanced Specificity and Potency

Building on the knowledge of key pharmacophoric elements, researchers have designed and synthesized numerous analogs to improve the specificity and potency of APA inhibitors. EC33 was designed to interact specifically with the S1 subsite of APA. ahajournals.org To enhance potency and selectivity, a subsequent inhibitor, NI929, was developed by incorporating an additional hydrophobic side chain onto the EC33 scaffold. ahajournals.org This new side chain was designed to interact with the S1' subsite of APA, resulting in a nonpeptide inhibitor with significantly increased inhibitory potency against APA. ahajournals.org

The synthesis of various analogs allows for a systematic exploration of the chemical space around a lead compound. For example, in the development of inhibitors for other aminopeptidases, such as Aminopeptidase N (APN), SAR studies have explored modifications around the S1 subsite. nih.gov This has led to the discovery of extremely potent inhibitors with sub-nanomolar activity. nih.gov Similar strategies are applicable to the development of APA inhibitors, where modifications to the core structure can fine-tune the inhibitor's interaction with the enzyme, leading to enhanced potency and selectivity over other related aminopeptidases. researchgate.net

Optimization for Blood-Brain Barrier Permeability

A critical aspect of developing centrally acting APA inhibitors is optimizing their ability to cross the blood-brain barrier (BBB). diva-portal.orgdiva-portal.orgnih.gov The prodrug approach, as exemplified by Firibastat, is one successful strategy. imrpress.comnih.govresearchgate.net However, other approaches are also being explored to design small molecules with inherent BBB permeability.

Strategies to enhance BBB penetration often involve increasing the lipophilicity and rigidity of the molecule and modulating the pKa of basic amino groups. nih.govnih.gov For instance, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, various approaches were employed, including the introduction of lipophilic and rigid structural elements. nih.govnih.gov These modifications aim to reduce the polar surface area and the number of rotatable bonds, which are generally favorable for BBB penetration.

Furthermore, it is crucial to address the issue of active efflux by transporters such as P-glycoprotein (P-gp), which can limit the brain concentration of a drug. diva-portal.orgdiva-portal.orgnih.gov The design of new analogs often includes an assessment of their liability as substrates for these efflux transporters. nih.gov The goal is to identify compounds that not only have good passive permeability but also a low efflux ratio, indicating that they are less likely to be actively removed from the brain. nih.gov

Medicinal Chemistry Approaches to Novel Brain APA Inhibitors

The development of novel inhibitors for brain aminopeptidase A (APA) is a focused effort in medicinal chemistry, driven by the therapeutic potential of modulating the renin-angiotensin system within the central nervous system. edelris.comahajournals.org The design of these inhibitors, exemplified by the journey to firibastat, involves a sophisticated interplay of exploring diverse molecular frameworks and employing advanced computational strategies to achieve potency, selectivity, and the crucial ability to penetrate the blood-brain barrier. ahajournals.orgnih.gov

Exploration of Diverse Chemical Scaffolds

The quest for effective and selective APA inhibitors has led researchers beyond the β-amino thiol structure of firibastat's active form, EC33. frontiersin.org The M1 aminopeptidase family, to which APA belongs, is a frequent target for inhibitors, and scaffolds developed for related enzymes like aminopeptidase N (APN) often provide inspiration. frontiersin.orgnih.gov The primary challenge lies in achieving selectivity for APA over other metallopeptidases, a goal pursued through the exploration of varied chemical architectures designed to interact uniquely with the active site of APA. nih.gov

Several classes of non-peptidic and peptidomimetic scaffolds have been investigated for their potential to inhibit M1 aminopeptidases. These include:

3-Amino-2-hydroxy Acyl Scaffolds: This key structural unit is present in natural inhibitors like Bestatin and is known to be important for biological activity by chelating the zinc ion in the active site of metallo-dependent enzymes. tandfonline.com Researchers have synthesized novel derivatives by coupling this scaffold with different amino acids or converting the carboxyl group to a hydroxamate to enhance zinc-binding. tandfonline.com For example, compound 7e , a bi-peptide derivative with a 3-amino-2-hydroxy-3-phenylpropanoic acid scaffold, showed more potent inhibition of porcine kidney APN than Bestatin. tandfonline.com

Aminobenzosuberone Scaffolds: This framework has been identified as a promising scaffold demonstrating exceptional selectivity for mono-metallic aminopeptidases. mdpi.com It has shown particular potency against mammalian APN, with derivatives exhibiting subnanomolar inhibitory constants (Kᵢ). mdpi.comresearchgate.net The structure allows for substitutions at various positions, enabling the tuning of properties like hydrophobicity to improve affinity. mdpi.com

Cyclic-Imide Peptidomimetics: A series of inhibitors based on a piperidinedione (cyclic-imide) scaffold displayed high inhibitory activity against APN. nih.gov These compounds serve as interesting starting points for designing new, specific inhibitors for M1 aminopeptidases with a single zinc ion in their active site. nih.gov

Biaryl-linked Hydroxamic Acids: Monash University researchers have developed a novel scaffold based on a biaryl-linked hydroxamic acid. monash.edu This design anchors to the catalytic metal of the target aminopeptidase and provides tractable synthetic routes for rapid development to achieve selectivity. monash.edu

Benzopyran Scaffolds: Identified through a virtual screening approach, benzopyran compounds were found to inhibit the catalytic activity of the related insulin-regulated aminopeptidase (IRAP). acs.org This highlights the utility of in silico methods to uncover entirely new structural classes for M1 aminopeptidase inhibition. acs.org

Table 1: Examples of Diverse Scaffolds for M1 Aminopeptidase Inhibition

Scaffold Class Example Compound Target Enzyme Reported Inhibitory Activity Source(s)
3-Amino-2-hydroxy Acyl Compound 7e Porcine Kidney APN IC₅₀ = 1.26 µM tandfonline.com
3-Amino-2-hydroxy Acyl Bestatin Porcine Kidney APN IC₅₀ = 2.55 µM tandfonline.com
Aminobenzosuberone Compound 21i Mammalian APN Kᵢ = 60 pM mdpi.com
Cyclic-Imide Compound 6 APN IC₅₀ = 3.1 µM nih.gov
Cyclic-Imide Compound 4l APN IC₅₀ = 5.2 µM nih.gov

Computational Chemistry and Molecular Modeling for Ligand Design

Computational chemistry and molecular modeling are indispensable tools in the rational design of novel brain APA inhibitors. nih.gov These computer-aided drug design (CADD) methods accelerate the discovery process by predicting how potential drug molecules will interact with their target protein, guiding synthesis and prioritization for biological testing. scielo.brresearchgate.net The two primary approaches used are structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govmdpi.com

Structure-Based Drug Design (SBDD) SBDD relies on the three-dimensional structure of the target protein, which for APA has been determined by techniques like X-ray crystallography. edelris.comportlandpress.com This structural information allows for detailed analysis of the active site, including the catalytic zinc ion, the calcium-binding site that enhances activity, and key amino acid residues that determine substrate specificity. portlandpress.com

Molecular Docking: This is a cornerstone SBDD technique where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to the protein's active site. nih.govmdpi.com For APA, docking studies help visualize how an inhibitor's functional groups, such as the thiol in EC33 or a hydroxamate in other scaffolds, chelate the active site zinc. ahajournals.orgtandfonline.com It also helps model interactions with residues like Thr-356, which is crucial for APA's specificity for acidic substrates. portlandpress.com

Rational Design and Virtual Screening: The design of EC33, the active metabolite of firibastat, was an early success of rational design. ahajournals.org Starting from a less selective glutamate (B1630785) thiol inhibitor, the carboxylate side chain was replaced by a sulfonate group, which was predicted to interact more favorably with the calcium ion in APA's active site, thereby increasing selectivity. ahajournals.org Virtual screening takes this a step further by computationally docking large libraries of chemical compounds into the APA active site to identify novel scaffolds that are predicted to bind strongly, as was done to identify benzopyran inhibitors for the related enzyme IRAP. acs.orgnih.gov

Ligand-Based Drug Design (LBDD) LBDD is employed when the 3D structure of the target is unknown or to complement SBDD. It uses the principle that molecules with similar structures are likely to have similar biological activities. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing a set of known APA inhibitors, a QSAR model can predict the inhibitory potency of new, unsynthesized analogs, helping to prioritize the most promising candidates for synthesis. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) necessary for a molecule to bind to the APA active site. This model can then be used as a 3D query to search compound databases for new molecules that fit the required spatial arrangement. nih.gov

A critical application of these computational models in the context of brain APA inhibitors is the prediction of pharmacokinetic properties, especially the ability to cross the blood-brain barrier (BBB). mdpi.comtandfonline.com Computational models can predict properties like lipophilicity, polar surface area, and susceptibility to efflux transporters, which are key determinants of CNS penetration. tandfonline.com This allows for the in silico filtering of compounds to enrich for those with a higher probability of reaching their target in the brain, a strategy essential for developing centrally acting drugs like firibastat. ahajournals.org

Table 2: Application of Computational Methods in M1 Aminopeptidase Inhibitor Design

Computational Method Protein Target/System Purpose / Key Finding Source(s)
Rational Design Aminopeptidase A (APA) Guided the replacement of a carboxylate with a sulfonate group to create the selective inhibitor EC33. ahajournals.org
Structure-Based Design Aminopeptidase A (APA) Utilized APA crystal structure to guide the design of novel thiol-containing inhibitors. edelris.com
Molecular Docking Aminopeptidase N (APN) Modeled the interaction of 3-amino-2-hydroxy acyl scaffolds with the active site Zn²⁺ ion. tandfonline.com
Virtual Screening Insulin-Regulated Aminopeptidase (IRAP) Identified a novel series of benzopyran inhibitors. acs.org
Molecular Docking / MD Simulations LRRK2 Kinase Revealed binding mechanisms and key intermolecular hydrogen bond interactions for brain-penetrant inhibitors. nih.gov
In Silico ADME/T Prediction Various CNS Targets Predicted brain permeability and other pharmacokinetic properties to guide the design of brain-penetrant molecules. mdpi.comtandfonline.com

Research Methodologies and Analytical Techniques for Firibastat Studies

In Vitro Enzymatic Assays for Aminopeptidase (B13392206) A Activity

The primary mechanism of firibastat (B1678617) involves the inhibition of Aminopeptidase A (APA), a zinc-metalloprotease. portlandpress.com To quantify this, in vitro enzymatic assays are fundamental. These assays measure the inhibitory potency of firibastat's active metabolite, EC33.

Methodologies typically involve monitoring the rate of hydrolysis of a specific APA substrate. portlandpress.com A commonly used substrate is α-L-glutamyl-β-naphthylamide (GluNA). portlandpress.com The enzyme source can be recombinant purified APA, such as from mice, or tissue homogenates from relevant organs like the rat kidney. portlandpress.comresearchgate.net The assays are often conducted in a buffer system, such as Tris-HCl, and the influence of cofactors like calcium chloride (CaCl2) on enzyme activity may also be assessed. portlandpress.com

The inhibitory constant (Ki) is a key parameter determined from these assays, indicating the concentration of the inhibitor required to produce half-maximum inhibition. Studies have shown that the reduced form of firibastat (EC33) exhibits potent inhibition of recombinant mouse APA. researchgate.netportlandpress.com

These assays have confirmed that firibastat itself, with its disulfide bridge intact, has no direct effect on APA activity, while its reduced form, EC33, is a potent inhibitor. researchgate.net Furthermore, these studies have demonstrated the selectivity of EC33, showing it does not significantly inhibit other related enzymes like Angiotensin-Converting Enzyme (ACE), ACE-2, or Neprilysin (NEP). researchgate.net

Animal Models for Cardiovascular and Neurological Research

Preclinical evaluation of firibastat has extensively utilized various animal models to investigate its effects on cardiovascular and neurological systems. nih.govresearchgate.net These models are crucial for understanding the drug's in vivo efficacy and mechanism of action.

Rodent models, particularly rats and mice, have been instrumental in firibastat research due to their genetic and physiological similarities to humans in key aspects of cardiovascular disease. nih.gov

Hypertension Models: The effect of firibastat has been studied in several rat models of hypertension. The Spontaneously Hypertensive Rat (SHR) is a genetic model analogous to essential hypertension in humans. pimr.org.inresearchgate.net The Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat is another widely used model, representing a form of salt-sensitive hypertension. nih.govnih.govpimr.org.in In these models, administration of firibastat has been shown to significantly reduce mean arterial blood pressure. pimr.org.in Transgenic mouse models overexpressing human renin and angiotensinogen (B3276523) genes have also been used to study the role of the brain renin-angiotensin system in hypertension. researchgate.netahajournals.org

Heart Failure Models: To assess firibastat's potential in treating heart failure, models of post-myocardial infarction (MI) in both rats and mice have been employed. nih.govresearchgate.net Studies in Male Wistar rats after MI showed that firibastat was effective in attenuating cardiac dysfunction. researchgate.net

Neurological Models: The 5XFAD mouse model has been used to investigate the neuroprotective effects of drugs targeting the renin-angiotensin system, suggesting a potential area for firibastat research. mdpi.com

While rodent models are foundational, non-rodent species are often used in later-stage preclinical testing to provide data from a species that may have a closer metabolic or physiological profile to humans for certain systems. abpi.org.ukunderstandinganimalresearch.org.uk For general toxicology and pharmacology, dogs are a frequently used non-rodent species. abpi.org.uk Preclinical reproductive toxicity studies for firibastat were conducted in both rats and rabbits, which confirmed a lack of toxicity to reproductive functions. quantum-genomics.com The use of larger animal models like dogs, pigs, or non-human primates is a standard part of preclinical development to assess cardiovascular safety and toxicology before human trials. abpi.org.ukresearchgate.net

Neuropharmacological Techniques for Brain RAS Analysis

Given that firibastat's primary site of action is the brain renin-angiotensin system (RAS), specific neuropharmacological techniques are essential to confirm its central activity and downstream effects. nih.govpimr.org.in

Direct administration of compounds into the brain ventricles, known as intracerebroventricular (ICV) injection, is a critical technique to differentiate central from peripheral effects. Studies have utilized ICV administration of firibastat's active form, EC33, in hypertensive rat models. pimr.org.in These experiments demonstrated that central injection of EC33 reduces blood pressure, confirming its central antihypertensive action. pimr.org.in

In conscious DOCA-salt rats, ICV administration of firibastat was shown to inhibit brain APA activity and increase the activity of another enzyme, ACE2. nih.govportlandpress.com This technique has also been used to investigate the interaction of firibastat with other components of the brain RAS, such as the Mas receptor, by co-administering firibastat with specific antagonists like A779. nih.govportlandpress.com

To confirm that firibastat acts by its proposed mechanism, it is crucial to measure the levels of angiotensin peptides in the brain. This involves neurochemical profiling in specific brain regions involved in cardiovascular control, such as the hypothalamus. explorationpub.com

Following administration of firibastat, brain tissue is collected and homogenized. portlandpress.com The activity of APA and other enzymes is then measured using enzymatic assays as described previously. researchgate.netportlandpress.com The concentration of angiotensin peptides, such as Angiotensin II and Angiotensin III, can be quantified using highly sensitive techniques like radioimmunoassay (RIA) or mass spectrometry. researchgate.net These studies have aimed to demonstrate that firibastat administration leads to a decrease in the formation of brain Angiotensin III from Angiotensin II, thereby reducing the tonic stimulatory effect of Angiotensin III on blood pressure. nih.govportlandpress.com Research in DOCA-salt rats showed that ICV firibastat administration significantly increased brain ACE2 activity while inhibiting APA. portlandpress.com

Table of Mentioned Compounds

Cardiovascular Hemodynamic Monitoring in Research Settings

The preclinical assessment of firibastat, a novel brain aminopeptidase A inhibitor, relies on detailed cardiovascular hemodynamic monitoring in animal models to understand its therapeutic effects.

Direct Blood Pressure Measurement in Conscious Animals

A crucial method for evaluating the antihypertensive properties of firibastat is the direct and continuous measurement of blood pressure in conscious, freely moving animals. nih.gov This approach, often utilizing radiotelemetry, avoids the confounding effects of anesthesia and provides a more accurate representation of a drug's impact on hemodynamics. nih.gov

In spontaneously hypertensive rats (SHR), a common model for human essential hypertension, telemetry has been employed to track arterial blood pressure and heart rate continuously. semanticscholar.org Studies using this technique have demonstrated that oral administration of firibastat leads to a significant and progressive reduction in blood pressure. semanticscholar.org For instance, a notable decrease in blood pressure has been observed following chronic administration. nih.gov Similarly, in deoxycorticosterone acetate (DOCA)-salt hypertensive rats, another model of hypertension, firibastat has been shown to prevent the development of high blood pressure. semanticscholar.orgportlandpress.com These direct monitoring studies in conscious animals have provided robust evidence for the blood pressure-lowering efficacy of firibastat. semanticscholar.org

Table 1: Illustrative Data on Mean Arterial Pressure Changes with Firibastat in Animal Models
Animal ModelTreatment DurationChange in Mean Arterial Pressure (mmHg)
Spontaneously Hypertensive Rat (SHR)14 Days-30
DOCA-Salt Hypertensive Rat24 DaysSignificant Prevention of BP Increase

Assessment of Cardiac Function Parameters

Investigating the effects of firibastat on the heart itself is critical. Echocardiography, a non-invasive imaging technique, is widely used in animal models to assess cardiac structure and function. emkatech.comasecho.org In studies involving rats that have experienced myocardial infarction, echocardiography has been used to evaluate left ventricular function. nih.gov These studies have shown that firibastat treatment can attenuate left ventricular dysfunction. nih.gov

More invasive techniques, such as the use of a Millar catheter, provide direct measurements of cardiac pressures and function. In post-myocardial infarction rat models, this method has been used to assess parameters like left ventricular end-diastolic pressure (LVEDP). nih.gov Research has indicated that oral firibastat can improve LVEDP, suggesting better cardiac performance. nih.gov

Analytical Chemistry Techniques for Compound Quantification in Biological Matrices

To understand the pharmacokinetic profile of firibastat, it is essential to accurately measure its concentration, along with its metabolites, in various biological tissues and fluids.

LC-MS/MS for Firibastat and Metabolite Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for the quantification of firibastat and its active metabolite, EC33, in biological samples. johsr.commdpi.comnih.gov This method allows for the precise measurement of these compounds in matrices such as plasma. thieme-connect.com The process typically involves separating the compounds from the biological matrix using liquid chromatography, followed by detection and quantification using mass spectrometry. impactfactor.org This technique is crucial for determining the pharmacokinetic properties of firibastat, such as its absorption, distribution, and elimination. thieme-connect.com For example, LC-MS/MS has been used to measure the plasma concentrations of firibastat and EC33 over time after administration. d-nb.info

Future Directions and Emerging Research Avenues

Exploration of Broader Therapeutic Applications Beyond Hypertension and Heart Failure in Preclinical Models

While Firibastat's role in cardiovascular disease is established, its mechanism of centrally modulating the renin-angiotensin system suggests potential efficacy in other conditions. Preclinical research is beginning to uncover these broader applications.

One significant area of investigation is in neurodegenerative diseases. A recent preclinical study investigated the role of Aminopeptidase (B13392206) A (APA) in a mouse model of Alzheimer's disease. The findings were compelling, demonstrating that pharmacological blockade of APA with the inhibitor RB150 (the prodrug of Firibastat's active metabolite, EC33) led to significant improvements. nih.govnih.gov Specifically, the treatment restored the density of mature spines in hippocampal cultures and reduced pathological plaques in the brains of transgenic mice. nih.gov Furthermore, the inhibition of APA resulted in a partial alleviation of learning and memory deficits in these animal models. nih.gov These results suggest that by preventing the N-terminal truncation of the Aβ peptide, APA inhibition could interfere with a key pathological process in Alzheimer's disease. nih.gov

Another potential application lies in renal protection. While not a primary focus of initial studies, observations from clinical trials have noted that Firibastat (B1678617) does not negatively impact renal parameters. pimr.org.in This has prompted further investigation into its potential as a safe antihypertensive agent in patients with renal impairment. An ongoing study is specifically investigating Firibastat in individuals with severe renal failure, highlighting the interest in its renal profile. pimr.org.in Preclinical models of chronic kidney disease could further elucidate whether the central RAS modulation afforded by Firibastat has direct or indirect protective effects on the kidneys, independent of its blood pressure-lowering effects.

Investigation of Brain APA Inhibition in Neurodegenerative or Other Central Nervous System Disorders

The link between the brain renin-angiotensin system and neurodegeneration is an area of growing interest. The brain RAS is implicated not only in cardiovascular control but also in cognitive processes and neuronal health. frontiersin.org Hyperactivity of this system is increasingly associated with pathological processes in the central nervous system.

The most direct evidence for the therapeutic potential of APA inhibition in neurodegeneration comes from Alzheimer's disease research. A key study identified APA as the primary exopeptidase involved in the N-terminal truncation of the amyloid-beta (Aβ) peptide, a critical step in the formation of toxic pE3-Aβ plaques. nih.gov In a 3xTg-AD mouse model, both pharmacological inhibition of APA with RB150 and genetic knockdown via shRNA produced significant therapeutic effects. nih.gov

Table 1: Preclinical Findings of APA Inhibition in an Alzheimer's Disease Mouse Model nih.gov
InterventionKey Findings
Pharmacological Blockade with RB150Restored density of mature spines in hippocampal organotypic slice cultures.
Pharmacological Blockade with RB150Reduced pE3-42Aβ- and Aβ1-42-positive plaques in the brain.
shRNA-mediated APA Expression LoweringAffected pE3-42Aβ- and Aβ1-42-positive plaque expression.
Both RB150 and shRNAPartly alleviated learning and memory deficits.

Beyond Alzheimer's, the role of aminopeptidases in other neurodegenerative conditions like Parkinson's disease is being explored. Studies have reported significant decreases in plasma aminopeptidase activities in Parkinson's disease patients, suggesting a potential dysregulation of peptide metabolism, including components of the RAS. nih.gov Although direct studies with Firibastat in Parkinson's models are lacking, the known interplay between the brain RAS and dopaminergic systems provides a strong rationale for future investigation. frontiersin.orgnih.gov

Advanced Understanding of Brain RAS Interplay with Other Central Regulatory Systems

The brain RAS does not operate in isolation. Its components are widely distributed in brain regions that are critical for autonomic, neuroendocrine, and cognitive functions, where it interacts with other key regulatory systems. A deeper understanding of this interplay is crucial for elucidating the full spectrum of effects of APA inhibitors like Firibastat.

Dopaminergic System: There is significant crosstalk between the brain RAS and the nigrostriatal dopaminergic system. frontiersin.org Angiotensin II, via AT1 receptors, can facilitate the release of dopamine. frontiersin.org In conditions of dopamine depletion, such as in Parkinson's disease, a compensatory upregulation of the local RAS has been observed. frontiersin.orgnih.gov This interaction suggests that modulating the brain RAS with an APA inhibitor could have downstream effects on dopaminergic neurotransmission, which may be relevant for both the motor and non-motor symptoms of Parkinson's disease. nih.gov

Cholinergic System: The brain RAS also interacts with the cholinergic system, which is vital for learning and memory. nih.gov Studies have shown that the pressor and drinking responses induced by central Angiotensin II are partially mediated by acetylcholine acting on muscarinic receptors. nih.gov Given the known cognitive deficits associated with both Alzheimer's disease and dysregulated RAS, exploring how Firibastat might modulate this neurochemical interface is a promising research avenue.

Neuroinflammatory Pathways: The RAS is a significant modulator of inflammation. In the brain, RAS hyperactivation can exacerbate inflammatory responses from microglia and contribute to oxidative stress, processes implicated in the pathogenesis of both hypertension and neurodegenerative diseases. frontiersin.org Future research could explore whether the benefits of Firibastat extend to reducing neuroinflammation, providing a mechanism that links its cardiovascular and potential neuroprotective effects.

Development of Next-Generation Brain Aminopeptidase A Inhibitors

The development of Firibastat has validated brain APA as a viable therapeutic target. nih.govnih.gov This success has paved the way for the creation of next-generation inhibitors with potentially improved pharmacological profiles. The primary goal is to develop compounds with greater potency, selectivity, and optimized pharmacokinetic properties to enhance efficacy and convenience.

A leading example of a next-generation compound is NI956 (also known as QGC006). nih.govnih.gov Like Firibastat, NI956 is a prodrug designed to cross the blood-brain barrier, where it is converted to its active inhibitor, NI929. nih.govnih.gov Preclinical studies have shown that NI956 is significantly more potent than Firibastat's active metabolite. nih.govimrpress.com

Table 2: Comparison of Preclinical Data for EC33 and Next-Generation Inhibitor NI929 nih.govimrpress.com
CharacteristicEC33 (Active form of Firibastat)NI929 (Active form of NI956)
In Vitro PotencyStandard potency10-fold more efficient at inhibiting mouse APA activity
In Vivo Efficacy (DOCA-salt rats)Effective at reducing blood pressureInduces a marked and sustained decrease in blood pressure at a lower dose (4 mg/kg)
Additional EffectsDecreases plasma vasopressinDecreases plasma arginine-vasopressin, increases diuresis and natriuresis

The development of such "best-in-class" APA inhibitors supports the strategy of targeting the brain RAS for hypertension and potentially other disorders. nih.govresearchgate.net Future research will likely focus on structure-based drug design to create novel inhibitors with tailored properties, potentially leading to compounds with once-daily dosing or enhanced brain penetration. edelris.combohrium.com

Biomarker Discovery for Central Angiotensin III Activity and Brain RAS Modulation

A significant challenge in the development of centrally acting RAS drugs is the difficulty in directly measuring target engagement and pharmacodynamic effects within the human brain. The discovery and validation of reliable biomarkers are essential for optimizing drug development and personalizing therapy.

Cerebrospinal Fluid (CSF) Analysis: CSF serves as a window to the brain's biochemical environment. Studies have begun to measure RAS components in the CSF of patients with neurodegenerative diseases. For instance, research in Alzheimer's disease has shown elevated Angiotensin-Converting Enzyme (ACE) activity in the CSF, which correlates with markers of tau pathology and capillary damage. nih.govnih.gov While direct measurement of Angiotensin III in the CSF is still technically challenging, measuring the levels and activity of enzymes like APA and ACE, along with the ratios of different angiotensin peptides (e.g., Ang-II to Ang-(1-7)), could serve as surrogate markers of central RAS status and the effect of inhibitors like Firibastat. nih.gov

Neuroimaging: Advanced neuroimaging techniques offer a non-invasive approach to assess the downstream effects of brain RAS modulation. technologynetworks.commdpi.comiu.edu

Functional Magnetic Resonance Imaging (fMRI): Could be used to map changes in neural activity and functional connectivity in brain regions with high densities of RAS components, such as the hypothalamus and brainstem, following administration of an APA inhibitor. mdpi.comnih.gov

Positron Emission Tomography (PET): The development of a specific radioligand for APA or angiotensin receptors could allow for direct visualization and quantification of target engagement in the brain. iu.edupsychcentral.com While this technology is not yet available, it represents a key goal for the field.

Arterial Spin Labeling (ASL): This MRI technique can measure cerebral blood flow, which may be altered by the vasoactive peptides of the brain RAS and could be used to track the pharmacodynamic effects of Firibastat.

The identification of such biomarkers would be invaluable for future clinical trials, allowing for patient stratification and a more precise assessment of the therapeutic effects of brain APA inhibitors on the central nervous system. nih.gov

Q & A

Q. What is the mechanistic rationale for targeting brain aminopeptidase A (APA) with Firibastat in hypertension research?

Firibastat inhibits APA, which converts angiotensin II to angiotensin III in the brain renin-angiotensin system (RAS). Angiotensin III stimulates sympathetic activity and vasopressin release, contributing to hypertension. By blocking this pathway, Firibastat reduces blood pressure without affecting systemic RAS parameters .

  • Methodological Insight : Validate APA inhibition using in vitro enzymatic assays (e.g., fluorogenic substrate hydrolysis) and confirm central action via cerebrospinal fluid (CSF) angiotensin III measurements in preclinical models.

Q. Which preclinical models are most relevant for evaluating Firibastat’s efficacy?

Hypertensive rat models (e.g., spontaneously hypertensive rats, DOCA-salt) and post-myocardial infarction (MI) murine models are standard. These replicate human hypertension pathophysiology, including brain RAS hyperactivity and sympathetic overactivation .

  • Key Data : In DOCA-salt rats, Firibastat reduced systolic BP by 25–30 mmHg after 14 days .

Q. How should safety parameters be monitored in early-phase clinical trials?

Prioritize skin reactions (5.1% incidence in Phase III) and electrolyte balance (e.g., potassium, sodium). Firibastat does not alter plasma renin, aldosterone, or renal function in Phase II trials, but long-term monitoring is advised .

  • Design Tip : Include 24-hour ambulatory blood pressure monitoring (ABPM) and serial electrolyte panels in trial protocols.

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between Phase II and III trials (e.g., FRESH trial)?

The Phase III FRESH trial (n=370) showed no significant difference in automated office BP (AOBP) reduction between Firibastat and placebo (-7.82 vs. -7.85 mmHg), conflicting with Phase II success. Potential factors:

  • Patient Selection : Phase III focused on resistant hypertension, while Phase II included mild-moderate cases .
  • Dosing : Phase III used 500–1000 mg/day; Phase II trials employed lower doses with better adherence .
  • Methodological Solution : Conduct post hoc subgroup analyses (e.g., BMI >30 kg/m²) to identify responsive populations .

Q. What experimental strategies optimize Firibastat’s dosing for resistant hypertension?

  • Titration Protocols : Phase IIa used dose escalation (125 mg to 500 mg bid) to minimize adverse events (AEs) .
  • Pharmacokinetic Modeling : Leverage data from Phase I (Cmax at 2–4 hours post-dose) to design sustained-release formulations .
  • Table 1 : Phase II/III Trial Design Comparison
ParameterPhase II (NEW-HOPE)Phase III (FRESH)
PopulationHigh-risk hypertensionResistant hypertension
Dose250–500 mg/day500–1000 mg/day
Primary Endpoint24h ABPMAOBP
BP Reduction-9.5 mmHg (SBP)Non-significant
AE Rate5.1% skin reactionsComparable to placebo
.

Q. How can blood-brain barrier (BBB) penetration challenges be addressed in Firibastat studies?

Firibastat’s prodrug design (disulfide-linked dimer of EC33) facilitates BBB crossing. Confirm central activity via:

  • Biomarkers : Measure CSF angiotensin III levels in animal models .
  • Imaging : Use PET tracers to assess APA inhibition in brain regions (e.g., hypothalamus) .

Q. What statistical approaches are recommended for analyzing subgroup efficacy (e.g., obesity, ethnicity)?

  • Pre-Specified Subgroups : Stratify by BMI, race, or baseline plasma renin activity.
  • Multivariate Regression : Adjust for covariates (e.g., age, renal function) to isolate treatment effects .
  • Example : In Phase II, obese patients (BMI >30 kg/m²) had greater SBP reduction (-9.5 mmHg vs. -4.8 mmHg in non-obese) .

Q. How should safety data from disparate trials be integrated for meta-analysis?

  • Harmonization : Use MedDRA coding for AEs and standardize reporting (e.g., CTCAE v5.0).
  • Pooled Analysis : Combine Phase I–III data (n=1,200+ patients) to quantify rare AEs (e.g., angioedema risk <0.1%) .

Methodological Guidance

Q. What are best practices for designing trials using AOBP as a primary endpoint?

  • Standardization : Follow AHA guidelines for AOBP measurement (e.g., unattended, 3 consecutive readings) .
  • Bias Mitigation : Use double-blind, placebo-controlled designs with centralized BP monitoring .

Q. How can researchers balance efficacy and safety in Firibastat combination therapies?

  • Synergy Testing : Pair with RAS inhibitors (e.g., ACEis) in preclinical models to assess additive effects .
  • Safety Monitoring : Track potassium levels in CKD patients, though Firibastat shows no hyperkalemia risk in Phase II .

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